![molecular formula C12H11N3O2 B1290018 4-(4-Aminophenoxy)pyridine-2-carboxamide CAS No. 284462-80-2](/img/structure/B1290018.png)
4-(4-Aminophenoxy)pyridine-2-carboxamide
Overview
Description
4-(4-Aminophenoxy)pyridine-2-carboxamide is a chemical compound with the CAS Number: 284462-80-2. It has a molecular weight of 229.24 . This compound is one of the intermediates of Sorafenib, which is a polykinase inhibitor of Raf-1, B-Raf, and VEGFR-2 and is used as an anti-tumor drug .
Molecular Structure Analysis
The molecular structure of 4-(4-Aminophenoxy)pyridine-2-carboxamide is represented by the linear formula C12H11N3O2 . The Inchi Code for this compound is 1S/C12H11N3O2/c13-8-1-3-9(4-2-8)17-10-5-6-15-11(7-10)12(14)16/h1-7H,13H2,(H2,14,16) .Scientific Research Applications
Antitumor Agents
A study has shown that derivatives of 4-(4-aminophenoxy)pyridinamide have potential as antitumor agents . These derivatives were designed and synthesized based on the binding patterns of cabozantinib and BMS-777607 to MET protein . Most of these compounds exhibited moderate to excellent antiproliferative activity against three different cell lines (A549, HeLa, and MCF-7) .
Apoptosis Induction
One of the derivatives of 4-(4-aminophenoxy)pyridinamide, compound 46, was found to induce apoptosis of A549 cells in a dose-dependent manner . It also blocked the cells mainly in the G0/G1 phase .
Inhibition of c-Met Kinase
The IC50 value of compound 46 on c-Met kinase was found to be 46.5 nM . This suggests that 4-(4-aminophenoxy)pyridinamide and its derivatives could be used to inhibit c-Met kinase, which is often overexpressed in various types of cancers .
Urease Inhibitors
Pyridine carboxamide derivatives, including 4-(4-aminophenoxy)pyridinamide, have been explored as urease inhibitors . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, and its inhibition can help treat various diseases caused by ureolytic bacteria .
Synthesis of Novel Structures
4-(4-Aminophenoxy)pyridinamide has been used in the synthesis of novel structures, such as pyridine carboxamide and carbothioamide derivatives . These novel structures have shown significant inhibitory action against urease .
Drug Design and Evaluation
The structure-activity relationship of the target compounds was analyzed and summarized, and the action mechanism was discussed . This suggests that 4-(4-aminophenoxy)pyridinamide and its derivatives could be used in drug design and evaluation .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-(4-Aminophenoxy)pyridine-2-carboxamide is the MET protein . The MET protein plays a crucial role in cellular processes such as proliferation, survival, and motility .
Mode of Action
The compound interacts with the MET protein by binding to it . This interaction is based on the analysis of the binding patterns of similar compounds like cabozantinib and BMS-777607 to the MET protein .
Biochemical Pathways
The compound affects the MET protein pathway, which is involved in various cellular processes. The downstream effects of this interaction include changes in cell proliferation, survival, and motility .
Result of Action
The compound exhibits antiproliferative activity against different cell lines (A549, HeLa, and MCF-7) . It induces apoptosis of A549 cells and blocks the cells mainly in the G0/G1 phase . The IC50 value of the compound on c-Met kinase is 46.5 nM .
properties
IUPAC Name |
4-(4-aminophenoxy)pyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c13-8-1-3-9(4-2-8)17-10-5-6-15-11(7-10)12(14)16/h1-7H,13H2,(H2,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFQBNUDTOONHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC(=NC=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630468 | |
Record name | 4-(4-Aminophenoxy)pyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
284462-80-2 | |
Record name | 4-(4-Aminophenoxy)-2-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=284462-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Aminophenoxy)pyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-(4-Aminophenoxy)pyridine-2-carboxamide in pharmaceutical chemistry?
A1: 4-(4-Aminophenoxy)pyridine-2-carboxamide (also called 4-(4-aminophenoxy)picolinamide) is a crucial building block in the multi-step synthesis of Sorafenib. [, ] Research indicates that the synthetic route involving this compound is particularly valuable for large-scale Sorafenib production. []
Q2: Have any Sorafenib derivatives been synthesized using 4-(4-Aminophenoxy)pyridine-2-carboxamide? What were the findings?
A2: Yes, researchers have successfully synthesized Sorafenib derivatives by modifying the amide portion of the 4-(4-Aminophenoxy)pyridine-2-carboxamide structure. [] These derivatives exhibited promising antiproliferative activity against various cancer cell lines, including carcinoma, lymphoma, and leukemia, sometimes displaying even greater potency than Sorafenib itself. [] This research highlights the potential of structural modifications to this key intermediate for developing novel anti-cancer agents.
Q3: Are there any optimized synthetic methods for producing 4-(4-Aminophenoxy)pyridine-2-carboxamide?
A3: Yes, studies have focused on optimizing the synthesis of 4-(4-Aminophenoxy)pyridine-2-carboxamide to enhance efficiency. One study reported a significantly accelerated reaction time, reducing it to just 10 minutes for producing this key intermediate. [] These advancements in synthetic methodology contribute to the feasibility of large-scale production and facilitate further research on Sorafenib and its analogs.
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